molecular formula C21H27NO5 B4044078 3,5-Dimethyl-1-(2-naphthalen-2-yloxyethyl)piperidine;oxalic acid

3,5-Dimethyl-1-(2-naphthalen-2-yloxyethyl)piperidine;oxalic acid

Cat. No.: B4044078
M. Wt: 373.4 g/mol
InChI Key: IOJVBISUDJIHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1-(2-naphthalen-2-yloxyethyl)piperidine;oxalic acid is a complex organic compound that features a piperidine ring substituted with dimethyl groups and a naphthalen-2-yloxyethyl side chain

Scientific Research Applications

3,5-Dimethyl-1-(2-naphthalen-2-yloxyethyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(2-naphthalen-2-yloxyethyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Dimethyl Groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Naphthalen-2-yloxyethyl Side Chain: This step often involves etherification reactions using naphthalen-2-ol and appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(2-naphthalen-2-yloxyethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst.

    Substitution: Nucleophilic substitution reactions, particularly at the piperidine nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(2-naphthalen-2-yloxyethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpiperidine: Lacks the naphthalen-2-yloxyethyl side chain.

    1-(2-Naphthalen-2-yloxyethyl)piperidine: Lacks the dimethyl groups on the piperidine ring.

    Naphthalen-2-ol: The aromatic component without the piperidine ring.

Uniqueness

3,5-Dimethyl-1-(2-naphthalen-2-yloxyethyl)piperidine is unique due to the combination of its structural features, which confer distinct chemical properties and potential applications. The presence of both the dimethyl-substituted piperidine ring and the naphthalen-2-yloxyethyl side chain allows for diverse reactivity and interactions with various molecular targets.

Properties

IUPAC Name

3,5-dimethyl-1-(2-naphthalen-2-yloxyethyl)piperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO.C2H2O4/c1-15-11-16(2)14-20(13-15)9-10-21-19-8-7-17-5-3-4-6-18(17)12-19;3-1(4)2(5)6/h3-8,12,15-16H,9-11,13-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJVBISUDJIHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCOC2=CC3=CC=CC=C3C=C2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-1-(2-naphthalen-2-yloxyethyl)piperidine;oxalic acid
Reactant of Route 2
3,5-Dimethyl-1-(2-naphthalen-2-yloxyethyl)piperidine;oxalic acid
Reactant of Route 3
Reactant of Route 3
3,5-Dimethyl-1-(2-naphthalen-2-yloxyethyl)piperidine;oxalic acid
Reactant of Route 4
3,5-Dimethyl-1-(2-naphthalen-2-yloxyethyl)piperidine;oxalic acid
Reactant of Route 5
Reactant of Route 5
3,5-Dimethyl-1-(2-naphthalen-2-yloxyethyl)piperidine;oxalic acid
Reactant of Route 6
Reactant of Route 6
3,5-Dimethyl-1-(2-naphthalen-2-yloxyethyl)piperidine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.